molecular formula C9H8N4O B2713528 1-[4-(1H-tetrazol-1-yl)phenyl]ethanone CAS No. 125620-13-5

1-[4-(1H-tetrazol-1-yl)phenyl]ethanone

Cat. No.: B2713528
CAS No.: 125620-13-5
M. Wt: 188.19
InChI Key: QRBRBXFYBWGBPP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-[4-(1H-tetrazol-1-yl)phenyl]ethanone typically involves the following steps :

    Starting Materials: Sodium azide and triethyl orthoformate are commonly used as starting materials.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a Friedel-Crafts reaction to introduce the tetrazole ring onto the phenyl group.

    Industrial Production: While specific industrial production methods are not widely documented, the synthesis generally follows similar routes as laboratory-scale preparations, with optimizations for yield and purity.

Chemical Reactions Analysis

1-[4-(1H-tetrazol-1-yl)phenyl]ethanone undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using common reducing agents, leading to the formation of reduced derivatives.

    Substitution: The tetrazole ring and phenyl group can participate in substitution reactions, often facilitated by catalysts or specific reagents.

    Common Reagents and Conditions: Typical reagents include sodium azide, triethyl orthoformate, and various catalysts. Reaction conditions often involve controlled temperatures and pressures to ensure desired product formation.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but generally include various substituted tetrazole derivatives.

Scientific Research Applications

1-[4-(1H-tetrazol-1-yl)phenyl]ethanone has a wide range of applications in scientific research :

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of dendrimers and other polymeric structures.

    Biology: The compound is studied for its potential biological activities, including antifungal and antibacterial properties.

    Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs and treatment modalities.

    Industry: It is used in the production of various chemical intermediates and as a reagent in industrial chemical processes.

Comparison with Similar Compounds

1-[4-(1H-tetrazol-1-yl)phenyl]ethanone can be compared with other similar compounds, such as :

    1-(4-(1H-tetrazol-1-yl)phenyl)ethanol: This compound has a similar structure but with an alcohol group instead of an ethanone moiety.

    1-(4-(1H-tetrazol-1-yl)phenyl)methanone: Similar to the ethanone derivative but with a methanone group.

    1-(4-(1H-tetrazol-1-yl)phenyl)propane: This compound features a propane group, offering different chemical and biological properties.

The uniqueness of this compound lies in its specific combination of the tetrazole ring and ethanone moiety, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-[4-(tetrazol-1-yl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O/c1-7(14)8-2-4-9(5-3-8)13-6-10-11-12-13/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRBRBXFYBWGBPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2C=NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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